ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate and 3-nitrobenzaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Hydrolysis: Hydrolysis of the ester group yields the carboxylic acid.
Scientific Research Applications
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiazolo[3,2-a]pyrimidine derivatives
Uniqueness
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the thiazolopyrimidine core makes it a versatile compound for various applications in medicinal and industrial chemistry.
Biological Activity
Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology.
Synthesis
The compound can be synthesized through various methods involving multi-component reactions. The synthesis typically involves the reaction of thiazole derivatives with nitrophenyl groups under specific conditions to yield the desired thiazolopyrimidine structure. Recent studies have highlighted ultrasound-assisted and microwave-assisted synthesis techniques that enhance yield and reduce reaction time .
Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Research has indicated that thiazolopyrimidine derivatives possess significant anticancer properties. For instance, derivatives have shown efficacy against triple-negative breast cancer cells and other tumor types . The compound's structure allows it to interact with specific cellular pathways involved in tumor growth inhibition.
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens. Studies suggest that they can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .
- Anti-inflammatory Effects : Ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo has been evaluated for anti-inflammatory activity. It shows promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolopyrimidine derivatives is often influenced by their structural components. Key factors include:
- Substituents on the Nitrophenyl Ring : Modifications on the nitrophenyl group can significantly affect the compound's potency against cancer cells.
- Positioning of Functional Groups : The arrangement of methyl and carboxylate groups plays a crucial role in enhancing biological activity.
Case Studies
- Cytotoxicity against MDA-MB-231 Cells : A study reported that derivatives of thiazolopyrimidine exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM against the MDA-MB-231 breast cancer cell line. The presence of electron-withdrawing groups was associated with increased cytotoxicity .
- Antimicrobial Testing : In vitro studies revealed that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C17H17N3O5S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-16(22)13-9(2)18-17-19(15(21)10(3)26-17)14(13)11-6-5-7-12(8-11)20(23)24/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
KLJKXVIRUYQVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(S2)C)C |
Origin of Product |
United States |
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